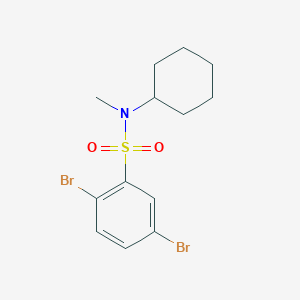![molecular formula C10H9NO5S3 B241571 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid, also known as Furasemide, is a chemical compound that has been widely used in scientific research. It is a thiazolidine-based sulfonic acid that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool in laboratory experiments.
Mecanismo De Acción
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ion. This mechanism has been found to be reversible, allowing for the restoration of carbonic anhydrase activity upon removal of the compound.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate ion production, and the increase in chloride ion secretion. These effects have been found to be useful in studying the role of carbonic anhydrase in several physiological processes, including acid-base balance, respiration, and renal function. This compound has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several advantages as a tool in laboratory experiments, including its ability to inhibit carbonic anhydrase activity, its reversible mechanism of action, and its anti-inflammatory and antioxidant effects. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid in scientific research, including its potential use as a therapeutic agent for several diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. It may also be useful in studying the role of carbonic anhydrase in other physiological processes, such as bone resorption and calcification. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can be synthesized through various methods, including the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide. Another method involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide, and then with sodium sulfite. The final product is obtained by acidification of the reaction mixture. These methods have been optimized to yield a high purity product.
Aplicaciones Científicas De Investigación
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is important in several physiological processes, including acid-base balance, respiration, and renal function. This compound has been found to inhibit carbonic anhydrase activity in several tissues, including the kidney, liver, and brain. This has led to its use in studying the role of carbonic anhydrase in these tissues.
Propiedades
Fórmula molecular |
C10H9NO5S3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6- |
Clave InChI |
RQTAGYINGRQDJC-VURMDHGXSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES canónico |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)



![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)

![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
